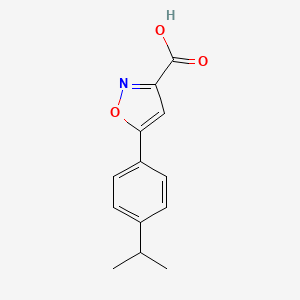

5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid

Description

BenchChem offers high-quality 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(4-propan-2-ylphenyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-8(2)9-3-5-10(6-4-9)12-7-11(13(15)16)14-17-12/h3-8H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UERITGBANMVLAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=CC(=NO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640597 | |

| Record name | 5-[4-(Propan-2-yl)phenyl]-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33282-10-9 | |

| Record name | 5-[4-(1-Methylethyl)phenyl]-3-isoxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33282-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[4-(Propan-2-yl)phenyl]-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 5-(4-isopropylphenyl)isoxazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthesis is strategically designed in two primary stages: the formation of a chalcone intermediate via a Claisen-Schmidt condensation, followed by a cyclization reaction with hydroxylamine hydrochloride to construct the isoxazole core. This document will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and discuss methods for the characterization and purification of the target molecule. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical guidance for the laboratory synthesis of this valuable compound.

Introduction and Strategic Overview

Isoxazole derivatives are a prominent class of five-membered heterocyclic compounds containing nitrogen and oxygen atoms in the ring. They serve as crucial scaffolds in a wide array of pharmacologically active agents, exhibiting diverse biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The target molecule, 5-(4-isopropylphenyl)isoxazole-3-carboxylic acid, incorporates the isoxazole core, a lipophilic isopropylphenyl group, and a carboxylic acid moiety, making it a promising candidate for further derivatization and biological screening.

The synthetic strategy outlined in this guide is a convergent approach that maximizes efficiency and yield. The core logic is to first construct an α,β-unsaturated carbonyl system, a chalcone, which then serves as a versatile precursor for the formation of the isoxazole ring.[1][3][4] This method is widely adopted due to its reliability and the ready availability of starting materials.

Synthetic Pathway and Mechanism

The synthesis of 5-(4-isopropylphenyl)isoxazole-3-carboxylic acid is accomplished through a two-step process. The first step involves the base-catalyzed Claisen-Schmidt condensation of 4-isopropylacetophenone with glyoxylic acid to form a chalcone intermediate. The subsequent step is the cyclization of this intermediate with hydroxylamine hydrochloride to yield the final isoxazole product.

Diagram of the Overall Synthetic Workflow

Caption: Overall synthetic workflow for 5-(4-isopropylphenyl)isoxazole-3-carboxylic acid.

Step 1: Synthesis of (E)-4-(4-isopropylphenyl)-2-oxobut-3-enoic acid (Chalcone Intermediate)

The initial step is a Claisen-Schmidt condensation, a classic method for forming α,β-unsaturated ketones.[3] In this reaction, an enolate derived from 4-isopropylacetophenone attacks the aldehyde of glyoxylic acid, followed by dehydration to yield the chalcone.

Reaction Mechanism: Claisen-Schmidt Condensation

Caption: Mechanism of the Claisen-Schmidt condensation to form the chalcone intermediate.

Step 2: Synthesis of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid

The second step involves the reaction of the chalcone intermediate with hydroxylamine hydrochloride. This reaction proceeds via a nucleophilic addition of hydroxylamine to the β-carbon of the α,β-unsaturated carbonyl system, followed by intramolecular cyclization and dehydration to form the stable isoxazole ring.[1][3]

Reaction Mechanism: Isoxazole Ring Formation

Caption: Mechanism of isoxazole ring formation from the chalcone intermediate.

Experimental Protocols

Materials and Instrumentation

| Reagent/Instrument | Grade/Specification |

| 4-Isopropylacetophenone | ≥98% |

| Glyoxylic acid monohydrate | ≥98% |

| Sodium hydroxide | ACS reagent, ≥97.0%, pellets |

| Hydroxylamine hydrochloride | ≥99% |

| Ethanol | 200 proof, absolute, anhydrous |

| Diethyl ether | ACS reagent, ≥99.0% |

| Hydrochloric acid | ACS reagent, 37% |

| Magnetic stirrer with hotplate | Standard laboratory grade |

| Rotary evaporator | Standard laboratory grade |

| Thin Layer Chromatography (TLC) | Silica gel 60 F₂₅₄ coated aluminum plates |

| Melting point apparatus | Standard laboratory grade |

| NMR Spectrometer | 400 MHz or higher |

| FT-IR Spectrometer | Standard laboratory grade |

| Mass Spectrometer | ESI or equivalent |

Detailed Synthesis Procedure

Step 1: Synthesis of (E)-4-(4-isopropylphenyl)-2-oxobut-3-enoic acid

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-isopropylacetophenone (10 mmol) in ethanol (50 mL).

-

In a separate beaker, prepare a solution of sodium hydroxide (20 mmol) in water (20 mL) and cool it in an ice bath.

-

To the ethanolic solution of 4-isopropylacetophenone, add glyoxylic acid monohydrate (12 mmol) and stir until dissolved.

-

Slowly add the cold sodium hydroxide solution to the reaction mixture while maintaining the temperature below 10 °C with an ice bath.

-

After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into 100 mL of ice-cold water and acidify to a pH of approximately 2 with concentrated hydrochloric acid.

-

The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the crude chalcone intermediate.

-

Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed for further purification if necessary.

Step 2: Synthesis of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid

-

In a 250 mL round-bottom flask, suspend the chalcone intermediate (10 mmol) in ethanol (100 mL).

-

Add hydroxylamine hydrochloride (15 mmol) and sodium acetate (20 mmol) to the suspension.[2]

-

Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction should be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.

-

Pour the concentrated reaction mixture into 150 mL of cold water.

-

Acidify the aqueous mixture with dilute hydrochloric acid to a pH of 2-3 to precipitate the carboxylic acid product.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethyl acetate or an ethanol/water mixture.

Characterization of the Final Product

The structure and purity of the synthesized 5-(4-isopropylphenyl)isoxazole-3-carboxylic acid should be confirmed using a combination of spectroscopic techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | - Aromatic protons of the isopropylphenyl group will appear in the range of δ 7.2-7.8 ppm.- The isoxazole proton will be a singlet around δ 6.5-7.0 ppm.- The isopropyl group will show a septet for the CH proton and a doublet for the two CH₃ groups.- The carboxylic acid proton will be a broad singlet at δ 12-13 ppm, which is D₂O exchangeable. |

| ¹³C NMR | - Peaks corresponding to the aromatic carbons, the isoxazole ring carbons, the isopropyl group carbons, and the carboxylic acid carbonyl carbon. |

| FT-IR (KBr) | - A broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹.- A strong C=O stretch from the carboxylic acid around 1700-1725 cm⁻¹.- C=N and C=C stretching vibrations of the isoxazole and aromatic rings in the 1400-1600 cm⁻¹ region. |

| Mass Spectrometry | - The molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight of 5-(4-isopropylphenyl)isoxazole-3-carboxylic acid. |

| Melting Point | - A sharp melting point range, indicating the purity of the compound. |

Safety and Handling Precautions

-

All experimental procedures should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, laboratory coat, and gloves, must be worn at all times.

-

Handle all chemicals with care, referring to their respective Material Safety Data Sheets (MSDS) for specific handling and disposal information.

-

Sodium hydroxide and hydrochloric acid are corrosive and should be handled with extreme caution.

-

Organic solvents are flammable and should be kept away from ignition sources.

Conclusion

This technical guide has detailed a reliable and well-established synthetic route for the preparation of 5-(4-isopropylphenyl)isoxazole-3-carboxylic acid. By following the outlined Claisen-Schmidt condensation and subsequent cyclization protocol, researchers can efficiently synthesize this valuable heterocyclic compound. The provided mechanistic insights and characterization guidelines will further aid in the successful execution and validation of this synthesis. This molecule serves as a versatile building block for the development of novel therapeutic agents, and the methodology described herein provides a solid foundation for its production and further exploration in medicinal chemistry.

References

- Microwave-Assisted Facile Synthesis and In vitro Anti-microbial Activities of Some Novel Isoxazole Derivatives via Chalcones. (n.d.). Bentham Science.

- Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (2020). National Center for Biotechnology Information.

- Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Scholars Research Library.

- Synthesis and characterization of some novel isoxazoles via chalcone intermediates. (2011). Der Pharma Chemica.

- Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. (2012). PubMed.

Sources

A Comprehensive Spectroscopic Investigation of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid: A Technical Guide

Introduction

Isoxazole derivatives are a prominent class of heterocyclic compounds that command significant attention in medicinal chemistry and drug development due to their wide spectrum of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[1][2][3] The compound 5-(4-Isopropylphenyl)isoxazole-3-carboxylic acid belongs to this important class. Its structural features—a five-membered isoxazole ring, a substituted phenyl group, and a carboxylic acid moiety—suggest its potential as a valuable scaffold in the design of novel therapeutic agents.

This technical guide provides an in-depth analysis of the spectroscopic characterization of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic acid. As a Senior Application Scientist, the objective is not merely to present data but to offer a detailed interpretation, explaining the rationale behind the expected spectral features and the experimental protocols for their acquisition. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of how to confirm the structure and purity of this and similar molecules using modern spectroscopic techniques.

The structural confirmation of a novel or synthesized compound is a cornerstone of chemical research, ensuring the reliability of subsequent biological and pharmacological studies. This guide will cover the core spectroscopic methods: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Molecular Structure and Key Features

A foundational understanding of the molecular structure is paramount to interpreting its spectroscopic data. Below is a diagram of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic acid, with key functional groups highlighted.

Figure 1: Molecular Structure of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: Predicted Spectrum and Rationale

The ¹H NMR spectrum of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic acid is expected to show distinct signals corresponding to each unique proton environment. The predicted chemical shifts (δ) in parts per million (ppm) are based on the electronic environment of the protons, influenced by shielding and deshielding effects from adjacent functional groups.

Table 1: Predicted ¹H NMR Data

| Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Broad Singlet | 1H | The acidic proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange. |

| Aromatic (Phenyl) | 7.8 - 8.0 | Doublet | 2H | Protons ortho to the isoxazole ring are deshielded by the ring's electron-withdrawing nature. |

| Aromatic (Phenyl) | 7.3 - 7.5 | Doublet | 2H | Protons meta to the isoxazole ring. |

| Isoxazole (-CH=) | 6.8 - 7.0 | Singlet | 1H | The proton on the isoxazole ring is in an electron-deficient environment. |

| Isopropyl (-CH) | 3.0 - 3.2 | Septet | 1H | This proton is split by the six equivalent protons of the two methyl groups. |

| Isopropyl (-CH₃) | 1.2 - 1.4 | Doublet | 6H | The six equivalent protons of the two methyl groups are split by the single methine proton. |

¹³C NMR Spectroscopy: Predicted Spectrum and Rationale

The ¹³C NMR spectrum will provide complementary information, identifying all unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted δ (ppm) | Rationale |

| Carboxylic Acid (-COOH) | 160 - 165 | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| Isoxazole (C=N) | 155 - 160 | The carbon double-bonded to nitrogen in the isoxazole ring. |

| Isoxazole (C-O) | 168 - 172 | The carbon single-bonded to oxygen in the isoxazole ring. |

| Isoxazole (-CH=) | 95 - 100 | The protonated carbon of the isoxazole ring. |

| Aromatic (C-isoxazole) | 125 - 130 | The carbon of the phenyl ring attached to the isoxazole. |

| Aromatic (C-isopropyl) | 150 - 155 | The carbon of the phenyl ring attached to the isopropyl group. |

| Aromatic (CH) | 126 - 130 | The protonated carbons of the phenyl ring. |

| Isopropyl (-CH) | 30 - 35 | The methine carbon of the isopropyl group. |

| Isopropyl (-CH₃) | 20 - 25 | The methyl carbons of the isopropyl group. |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can help in observing the acidic proton.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at 400 MHz or higher for ¹H NMR, to ensure good signal dispersion.[4]

-

Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Subsequently, acquire the ¹³C NMR spectrum.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling constants to assign the signals to the respective protons in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds present.

Predicted IR Spectrum and Rationale

The IR spectrum of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic acid will be dominated by absorptions from the carboxylic acid, the aromatic ring, and the isoxazole moiety.

Table 3: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong | Stretching |

| C-H (Aromatic) | 3000-3100 | Medium | Stretching |

| C-H (Aliphatic) | 2850-2960 | Medium | Stretching |

| C=O (Carboxylic Acid) | 1680-1720 | Strong | Stretching |

| C=N (Isoxazole) | 1600-1650 | Medium | Stretching |

| C=C (Aromatic) | 1450-1600 | Medium-Strong | Stretching |

| N-O (Isoxazole) | 1400-1450 | Medium | Stretching |

| C-O (Carboxylic Acid) | 1210-1320 | Strong | Stretching |

The broad O-H stretch is a hallmark of a carboxylic acid, arising from strong intermolecular hydrogen bonding.[5][6] The C=O stretch is also a very prominent and sharp peak. The presence of both of these bands is strong evidence for the carboxylic acid group.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient and requires minimal sample preparation.[4] Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Place the sample on the ATR crystal or insert the KBr pellet into the sample holder. Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Data Processing: Perform a background subtraction using a spectrum of the empty sample compartment.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

Predicted Mass Spectrum and Rationale

In an electrospray ionization (ESI) mass spectrum, the compound is expected to be observed as its protonated molecule [M+H]⁺ in positive ion mode or as its deprotonated molecule [M-H]⁻ in negative ion mode.

-

Molecular Formula: C₁₃H₁₃NO₃

-

Molecular Weight: 231.25 g/mol

-

Predicted [M+H]⁺ (positive ion mode): m/z 232.0968

-

Predicted [M-H]⁻ (negative ion mode): m/z 230.0823

Fragmentation patterns in the mass spectrum can also provide structural information. Common fragmentation pathways may include the loss of the carboxylic acid group (-COOH, 45 Da) or cleavage of the isopropyl group.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. For accurate mass measurements, a high-resolution instrument like a time-of-flight (TOF) or Orbitrap mass spectrometer is required.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in both positive and negative ion modes.

-

Data Processing and Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and compare it with the calculated exact mass to confirm the elemental composition. Analyze the fragmentation pattern to further support the proposed structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for compounds containing conjugated systems, such as aromatic rings and double bonds.

Predicted UV-Vis Spectrum and Rationale

5-(4-Isopropylphenyl)isoxazole-3-carboxylic acid contains a conjugated system comprising the phenyl ring and the isoxazole ring. This is expected to result in strong UV absorption. The λmax (wavelength of maximum absorbance) is likely to be in the range of 250-300 nm. The carboxylic acid group can have a modest influence on the λmax.

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or methanol.[4] A typical concentration is around 10⁻⁵ M.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorbance of the sample solution from approximately 200 to 400 nm, using the pure solvent as a reference.

-

Data Analysis: Identify the λmax and determine the molar absorptivity (ε) if the concentration is known accurately.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid.

Figure 2: Recommended workflow for spectroscopic characterization.

Conclusion

The structural elucidation of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic acid is a multi-faceted process that relies on the synergistic application of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and unambiguous confirmation of the molecule's identity and purity. This guide has provided a detailed overview of the expected spectroscopic data, the rationale behind these predictions, and the experimental protocols for their acquisition. By following a logical workflow and carefully interpreting the data from NMR, IR, MS, and UV-Vis spectroscopy, researchers can confidently characterize this and other novel isoxazole derivatives, paving the way for further investigation into their chemical and biological properties.

References

- D. H. Williams, I. Fleming. Spectroscopic Methods in Organic Chemistry. 6th ed., McGraw-Hill, 2008.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. 8th ed., John Wiley & Sons.

-

Al-Suwaidan, I. A., Alanazi, A. M., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. Molecules, 27(16), 5243. [Link]

-

Ali, U., Shoaib, M., Hussain, Z., Ramzan, H., Ali, M., Tariq, A., & Naqash, M. (2020). Theoretical study of Isoxazoles and their derivatives. ResearchGate. [Link]

- Walia, R., Hedaitullah, M., Naaz, F., Iqbal, M., & Laskar, M. A. (2011). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Sciences and Research, 2(8), 1963.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. 5th ed., Cengage Learning.

-

de la Torre, B. G., & Albericio, F. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5649. [Link]

- Kumar, A., & Kumar, R. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of Applied Pharmaceutical Science, 8(7), 171-182.

-

Wang, Z., Wang, S., & Wang, Q. (2013). Isopropyl 3-phenylisoxazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(6), o733. [Link]

- Kumar, D., & Poonam. (2015). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 376–387.

-

LibreTexts. (2024). Table of Characteristic IR Absorptions. [Link]

-

Castagnolo, D. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762. [Link]

-

LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

PubChem. (n.d.). 5-isopropyl-3-phenylisoxazole-4-carboxylic acid. [Link]

Sources

- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides [mdpi.com]

- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. echemi.com [echemi.com]

The Mechanistic Blueprint of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid: A Technical Guide to its Function as a Lysophosphatidic Acid Receptor 1 Antagonist

Abstract

This technical guide provides a comprehensive examination of the mechanism of action for the novel small molecule, 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid. Based on extensive structural homology to a class of potent anti-fibrotic agents, this document delineates the compelling hypothesis that this compound functions as a selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). We will explore the pivotal role of the LPA1 signaling axis in the pathogenesis of fibrotic diseases, particularly Idiopathic Pulmonary Fibrosis (IPF), and detail the molecular interactions that underpin the therapeutic potential of this isoxazole derivative. Furthermore, this guide furnishes field-proven, step-by-step experimental protocols for the comprehensive evaluation of its antagonistic activity, from initial target engagement to in vivo efficacy. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and advancement of novel anti-fibrotic therapies.

Introduction: The Unmet Need in Fibrotic Diseases and the Promise of Isoxazole Scaffolds

Fibrotic diseases, characterized by the excessive deposition of extracellular matrix (ECM) leading to organ scarring and failure, represent a significant global health burden with limited therapeutic options.[1][2] Idiopathic Pulmonary Fibrosis (IPF), a progressive and fatal lung disease, exemplifies the urgent need for novel therapeutic strategies.[2] A key pathological mediator in fibrosis is the bioactive lipid, lysophosphatidic acid (LPA).[1][3] LPA exerts its pro-fibrotic effects primarily through the G protein-coupled receptor, LPA1.[1][3] Activation of LPA1 on fibroblasts triggers a cascade of events including cell migration, proliferation, and differentiation into myofibroblasts, the primary collagen-producing cells.[1][4]

The isoxazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[5] Recent advancements have identified a class of 5-phenylisoxazole-3-carboxylic acid derivatives as potent and selective LPA1 antagonists. The subject of this guide, 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid, shares critical structural motifs with these established LPA1 antagonists, strongly suggesting a similar mechanism of action. This document will therefore focus on elucidating this proposed mechanism.

The Core Mechanism: Competitive Antagonism of the LPA1 Receptor

We postulate that 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid acts as a competitive antagonist at the LPA1 receptor. This mechanism involves the direct binding of the compound to the receptor's ligand-binding pocket, thereby preventing the endogenous ligand, LPA, from binding and initiating downstream signaling.[6] The key structural features of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid that likely contribute to this activity are:

-

The Carboxylic Acid Moiety: This acidic group is crucial for anchoring the molecule within the LPA1 binding pocket, likely forming ionic interactions with basic residues.

-

The Phenylisoxazole Core: This rigid scaffold correctly orients the key interacting groups for optimal receptor engagement.

-

The 4-Isopropylphenyl Group: This lipophilic substituent is predicted to occupy a hydrophobic pocket within the receptor, contributing to binding affinity and selectivity.

By competitively inhibiting LPA1, 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid is expected to block the diverse pro-fibrotic cellular responses mediated by this receptor.

Downstream Signaling Pathways Modulated by LPA1 Antagonism

LPA1 activation initiates a complex network of intracellular signaling cascades that are central to the fibrotic process. By antagonizing LPA1, 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid is predicted to inhibit these key pathways:

-

Gα12/13-Rho/ROCK Pathway: This is a major pathway in fibrosis, leading to actin cytoskeleton reorganization, stress fiber formation, and increased cell contractility, which are critical for fibroblast-to-myofibroblast differentiation and tissue stiffening.[7][8][9]

-

Gαq/11-PLC-Calcium Mobilization Pathway: Activation of Phospholipase C (PLC) leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a key event in cell migration and proliferation.[8][10]

-

Gαi-Ras-MAPK Pathway: This pathway is involved in transmitting mitogenic signals from the cell surface to the nucleus, promoting fibroblast proliferation.[8][10]

The following diagram illustrates the proposed mechanism of action and the downstream signaling pathways inhibited by 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid.

Experimental Validation Protocols

To rigorously validate the proposed mechanism of action, a multi-tiered experimental approach is required. The following protocols provide a framework for the comprehensive evaluation of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid.

In Vitro Assays: Target Engagement and Cellular Function

The initial phase of validation focuses on confirming direct interaction with the LPA1 receptor and assessing the compound's functional effects in relevant cell-based models.

This assay directly measures the affinity of the test compound for the LPA1 receptor.

-

Principle: Competition between the unlabeled test compound and a radiolabeled LPA1 ligand for binding to cell membranes expressing the LPA1 receptor.

-

Protocol:

-

Membrane Preparation: Homogenize cells overexpressing human LPA1 (e.g., HEK293-LPA1 cells) in ice-cold lysis buffer. Centrifuge to pellet the membranes and resuspend in binding buffer.[11]

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a constant concentration of a suitable radioligand (e.g., [³H]-LPA), and serial dilutions of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.[11]

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Detection: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which can then be converted to a Ki (inhibition constant).

-

This assay assesses the ability of the compound to block LPA-induced downstream signaling.

-

Principle: LPA1 activation via Gαq/11 leads to an increase in intracellular calcium. A calcium-sensitive fluorescent dye is used to measure this change.

-

Protocol:

-

Cell Preparation: Plate HEK293 cells stably expressing human LPA1 in a 96-well, black-walled, clear-bottom plate.

-

Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.[12][13]

-

Compound Pre-incubation: Wash the cells and pre-incubate with serial dilutions of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid for 10-30 minutes.

-

Agonist Stimulation and Detection: Place the plate in a fluorescence plate reader (e.g., FLIPR). Record baseline fluorescence, then inject a concentration of LPA that elicits a submaximal response (EC₈₀). Continue to record the fluorescence change over time.[13]

-

Data Analysis: Determine the inhibitory effect of the compound on the LPA-induced calcium flux and calculate the IC₅₀ value.

-

These assays evaluate the compound's ability to inhibit key pro-fibrotic responses in primary human lung fibroblasts.

-

Transforming Growth Factor-beta 1 (TGF-β1) Secretion Assay:

-

Principle: TGF-β1 is a potent pro-fibrotic cytokine. This assay measures the compound's ability to inhibit LPA-induced TGF-β1 secretion from fibroblasts.

-

Protocol:

-

Culture primary human lung fibroblasts in serum-free media.

-

Pre-treat the cells with various concentrations of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid for 1 hour.

-

Stimulate the cells with LPA for 24-48 hours.

-

Collect the cell culture supernatant and measure the concentration of active TGF-β1 using a commercial ELISA kit.[14][15]

-

-

-

Collagen Production Assay (Sircol Assay):

-

Principle: This assay quantifies the total soluble collagen secreted by fibroblasts into the culture medium.

-

Protocol:

-

In Vivo Efficacy: Bleomycin-Induced Pulmonary Fibrosis Model

This animal model is the gold standard for evaluating the anti-fibrotic potential of new therapeutic agents.[1][7][18]

-

Principle: Intratracheal administration of the chemotherapeutic agent bleomycin in mice induces lung injury and inflammation, followed by the development of progressive pulmonary fibrosis that mimics many features of human IPF.

-

Protocol:

-

Induction of Fibrosis: Anesthetize C57BL/6 mice and intratracheally instill a single dose of bleomycin (e.g., 1.5-3.0 U/kg).[2]

-

Compound Administration: Begin daily oral administration of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid or vehicle control at a predetermined time point after bleomycin instillation (e.g., day 7, to model therapeutic intervention).

-

Study Termination and Sample Collection: At a specified endpoint (e.g., day 21 or 28), euthanize the mice and collect bronchoalveolar lavage fluid (BALF) and lung tissue.

-

Efficacy Endpoints:

-

Lung Collagen Content (Hydroxyproline Assay): Hydrolyze the lung tissue and quantify the hydroxyproline content, a major component of collagen, using a colorimetric assay.[4][19][20] This is a primary measure of fibrosis severity.

-

Histopathology: Stain lung tissue sections with Masson's trichrome to visualize collagen deposition and assess the extent of fibrosis using a semi-quantitative scoring system (e.g., Ashcroft score).

-

BALF Analysis: Measure total and differential cell counts in the BALF to assess inflammation. Quantify total protein as an indicator of lung injury and vascular permeability.

-

-

Experimental Workflow Diagram

The following diagram outlines the comprehensive workflow for validating the mechanism of action of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid.

Data Presentation and Interpretation

All quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: In Vitro Activity Profile of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid and Reference Compounds

| Compound | LPA1 Binding (Ki, nM) | LPA1 Functional Antagonism (IC₅₀, nM) | Inhibition of TGF-β1 Secretion (IC₅₀, nM) | Inhibition of Collagen Production (IC₅₀, nM) |

| 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid | Experimental Value | Experimental Value | Experimental Value | Experimental Value |

| AM966[21] | - | 17 (hLPA1, Ca²⁺ flux) | - | - |

| BMS-986020[22] | Reported Value | Reported Value | Reported Value | Reported Value |

Table 2: In Vivo Efficacy in the Bleomycin-Induced Pulmonary Fibrosis Model

| Treatment Group | Lung Hydroxyproline (µ g/lung ) | Ashcroft Score | BALF Total Protein (mg/mL) | BALF Total Cells (x10⁵) |

| Vehicle Control | Experimental Value | Experimental Value | Experimental Value | Experimental Value |

| Bleomycin + Vehicle | Experimental Value | Experimental Value | Experimental Value | Experimental Value |

| Bleomycin + Test Compound (Dose 1) | Experimental Value | Experimental Value | Experimental Value | Experimental Value |

| Bleomycin + Test Compound (Dose 2) | Experimental Value | Experimental Value | Experimental Value | Experimental Value |

Conclusion

The structural characteristics of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid strongly support the hypothesis that it functions as a potent and selective antagonist of the LPA1 receptor. The experimental framework detailed in this guide provides a robust strategy to validate this mechanism of action and to comprehensively evaluate its therapeutic potential as an anti-fibrotic agent. Successful completion of these studies will provide the necessary evidence to advance this promising compound into further preclinical and clinical development for the treatment of devastating fibrotic diseases such as Idiopathic Pulmonary Fibrosis.

References

- Ahluwalia N, Shea BS, Tager AM. New therapeutic targets in idiopathic pulmonary fibrosis. Aiming to rein in runaway wound-healing responses. Am J Respir Crit Care Med. 2014;190(8):867-878.

- Moore BB, Hogaboam CM. Murine models of pulmonary fibrosis. Am J Physiol Lung Cell Mol Physiol. 2008;294(2):L152-60.

- Tager AM, LaCamera P, Shea BS, et al. The lysophosphatidic acid receptor LPA1 links pulmonary fibrosis to lung injury by mediating fibroblast recruitment and vascular leak.

- Cassutt KJ, Orsini MJ, Abousleiman M, Colone D, Tang W. Identifying nonselective hits from a homogeneous calcium assay screen. J Biomol Screen. 2007;12(2):285-7.

- Walters DM, Kleeberger SR. Mouse models of bleomycin-induced pulmonary fibrosis. Curr Protoc Pharmacol. 2008;Chapter 5:Unit 5.46.

- Reddy AT, Lakshmi Sowjanya G, Reddy YN, et al. A modified hydroxyproline assay for the accurate determination of collagen in the lung. J Pharmacol Toxicol Methods. 2013;68(3):305-13.

-

Elabscience. Human TGF-β1 (Transforming Growth Factor Beta 1) ELISA Kit. Elabscience. Accessed January 5, 2026. [Link]

-

SMC Laboratories Inc. Bleomycin-induced pulmonary fibrosis model. SMC Laboratories Inc. Accessed January 5, 2026. [Link]

-

Biocolor. Sircol Insoluble Collagen Assay. Biocolor. Accessed January 5, 2026. [Link]

-

Creative Bioarray. Ca2+ Mobilization Assay. Creative Bioarray. Accessed January 5, 2026. [Link]

- Kihara Y, Maceyka M, Spiegel S, Chun J. Lysophospholipid receptor signaling in the nervous system. Prog Neurobiol. 2014;116:82-97.

- Palmer SS, Smith CG, Jolakian RI, et al. BMS-986020, a novel lysophosphatidic acid receptor 1 (LPA1) antagonist, demonstrates potent in vitro and in vivo antifibrotic activity. Am J Respir Crit Care Med. 2018;197:A7650.

-

Aviscera Bioscience. HUMAN TGF-β1 ELISA KIT. Aviscera Bioscience. Accessed January 5, 2026. [Link]

-

Biocolor. Sircol Insoluble Collagen Assay Protocol. Biocolor. Accessed January 5, 2026. [Link]

-

Biocolor. Sircol 2.0 Product Manual. Biocolor. Accessed January 5, 2026. [Link]

- Griffin MF, Sennett ML, Huebert PM, et al. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content. Tissue Eng Part C Methods. 2016;22(8):758-64.

-

ivD-Set. 96 Human TGF-Beta-1 ELISA 30245307. ivD-Set. Accessed January 5, 2026. [Link]

- Burgess JK, Boustany S, Moir LM, et al. A novel method for accurate collagen and biochemical assessment of pulmonary tissue utilizing one animal. Fibrogenesis Tissue Repair. 2010;3:11.

-

ivD-Set. 96 Human TGF-Beta-1 ELISA 30245307. ivD-Set. Accessed January 5, 2026. [Link]

- DeWire SM, Violin JD.

-

ResearchGate. Hydroxyproline analysis for collagen on fibrotic rat lung tissue. Is there a method that gives consistent results? ResearchGate. Accessed January 5, 2026. [Link]

- Mistry R, Williams RJ. Ca2+ Mobilization Assays in GPCR Drug Discovery. Methods Mol Biol. 2021;2268:175-186.

- Yamamoto S, Kurata H, Mochizuki N, et al. Synthesis and evaluation of isoxazole derivatives as lysophosphatidic acid (LPA) antagonists. Bioorg Med Chem Lett. 2007;17(10):2818-22.

- Zhao Y, Usatyuk PV, Gorshkova IA, et al. Lysophosphatidic Acid Receptors: Biochemical and Clinical Implications in Different Diseases. Front Endocrinol (Lausanne). 2020;11:135.

- Fernback EC, Miller WE. Activation of serum response element-regulated genes by lysophosphatidic acid. Oncogene. 1994;9(11):3439-43.

- Sankaranarayanan S, Du G, Torta F, et al. Unlabeled lysophosphatidic acid receptor binding in free solution as determined by a compensated interferometric reader. J Lipid Res. 2014;55(9):1985-94.

- Lin CC, Hsieh HL, Lin CJ, et al. CRE and SRE Mediate LPA-induced CCN1 Transcription in Mouse Aortic Smooth Muscle Cells. Can J Physiol Pharmacol. 2016;94(8):835-44.

- Yung YC, Stoddard NC, Chun J. LPA receptor signaling: pharmacology, physiology, and pathophysiology. J Lipid Res. 2014;55(7):1192-214.

- Fernback EC, Miller WE. Activation of serum response element-regulated genes by lysophosphatidic acid. Oncogene. 1994;9(11):3439-43.

- Yamamoto S, Kurata H, Mochizuki N, et al. Synthesis and evaluation of isoxazole derivatives as lysophosphatidic acid (LPA) antagonists. Bioorg Med Chem Lett. 2007;17(10):2818-22.

-

ResearchGate. LPA 1 receptor signaling pathways leading to activation of Rac and RhoA. ResearchGate. Accessed January 5, 2026. [Link]

- Dal Ben D, Ruffoli R, Cilibrizzi A, et al. Identification of isoxazole-based TRPA1 inhibitors with analgesic effects in vivo. Eur J Med Chem. 2022;236:114328.

- Dubin AE, Bahnson T, Weiner JA, et al. Rho/ROCK pathway is essential to the expansion, differentiation, and morphological rearrangements of human neural stem/progenitor cells induced by lysophosphatidic acid. Stem Cells Dev. 2012;21(16):3036-49.

-

Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Accessed January 5, 2026. [Link]

- Swaney JS, Chapman C, Correa LD, et al. A novel, orally active LPA1 receptor antagonist inhibits lung fibrosis in the mouse bleomycin model. Br J Pharmacol. 2010;160(7):1699-713.

- Barret O, Alagille D, Vala C, et al. Development of a lysophosphatidic acid receptor 1 (LPA 1 ) radioligand for lung imaging with PET. J Nucl Med. 2014;55(10):1717-22.

-

BPS Bioscience. SRE Reporter Kit (MAPK/ERK Signaling Pathway). BPS Bioscience. Accessed January 5, 2026. [Link]

- Scherer M, Schmitz K, Böttcher H, et al. Discovery of a Novel Orally Active, Selective LPA Receptor Type 1 Antagonist, 4-(4-(2-Isopropylphenyl)-4-((2-methoxy-4-methylphenyl)carbamoyl)piperidin-1-yl)-4-oxobutanoic Acid, with a Distinct Molecular Scaffold. J Med Chem. 2020;63(17):9335-9354.

Sources

- 1. Mouse models of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bleomycin-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]

- 3. Bleomycin-induced pulmonary fibrosis mouse model [bio-protocol.org]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. Synthesis and evaluation of isoxazole derivatives as lysophosphatidic acid (LPA) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sircol-2.0 Soluble Collagen assay kit from Biocolor Ltd [biocolor.co.uk]

- 7. scispace.com [scispace.com]

- 8. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rho/ROCK pathway is essential to the expansion, differentiation, and morphological rearrangements of human neural stem/progenitor cells induced by lysophosphatidic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lysophosphatidic Acid Receptors: Biochemical and Clinical Implications in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. benchchem.com [benchchem.com]

- 13. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. file.elabscience.com [file.elabscience.com]

- 15. aviscerabioscience.net [aviscerabioscience.net]

- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 17. accuratechemical.com [accuratechemical.com]

- 18. researchgate.net [researchgate.net]

- 19. Enzymatic Hydroxyproline Assay Protocol [sigmaaldrich.com]

- 20. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A novel, orally active LPA1 receptor antagonist inhibits lung fibrosis in the mouse bleomycin model - PMC [pmc.ncbi.nlm.nih.gov]

- 22. dda.creative-bioarray.com [dda.creative-bioarray.com]

A Technical Guide to the Discovery and Synthesis of Novel Isoxazole Compounds for Drug Development

Foreword: The Enduring Potential of the Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in the edifice of modern medicinal chemistry.[1][2][3] Its unique electronic properties and structural features allow for a multitude of non-covalent interactions, making it a privileged scaffold in the design of therapeutic agents.[1] The incorporation of the isoxazole moiety into a molecule can significantly enhance its pharmacological profile, leading to improved efficacy, reduced toxicity, and better pharmacokinetic properties.[1] This guide provides an in-depth exploration of the discovery and synthesis of novel isoxazole compounds, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the strategic considerations behind synthetic route selection, provide detailed experimental protocols, and discuss the critical role of isoxazoles in the development of new medicines.

The Isoxazole Moiety: A Versatile Player in Drug Design

The isoxazole ring is a bioisosteric replacement for other functional groups, a strategy often employed in drug design to modulate a compound's properties.[4][5][6][7][8] Its ability to mimic the steric and electronic features of other groups, such as amides and esters, while offering improved metabolic stability, makes it an attractive component in drug candidates.[7][8] The diverse biological activities exhibited by isoxazole-containing compounds are a testament to their versatility. These activities span a wide therapeutic spectrum, including:

-

Anticancer: Isoxazole derivatives have shown promise as anticancer agents by targeting various mechanisms, including the inhibition of heat shock protein 90 (HSP90), tubulin polymerization, and histone deacetylases (HDACs).[1][9]

-

Antimicrobial: The emergence of drug-resistant bacteria has spurred the search for new antibacterial agents, and isoxazole-containing compounds have demonstrated activity against various bacterial and fungal pathogens.[1][10][11]

-

Anti-inflammatory: Isoxazole derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent inhibitory effects on cyclooxygenase (COX) enzymes.[2][12]

-

Neuroprotective: The potential of isoxazoles in treating neurodegenerative disorders is an active area of research, with some derivatives showing neuroprotective effects.[2]

The following table summarizes the diverse pharmacological activities of isoxazole derivatives, highlighting the versatility of this important heterocyclic scaffold.

| Therapeutic Area | Mechanism of Action/Target | Reference |

| Oncology | HSP90 Inhibition, Tubulin Polymerization Inhibition, BET Bromodomain Inhibition, HDAC Inhibition | [1] |

| Infectious Diseases | Inhibition of bacterial and fungal growth | [1][10][11] |

| Inflammation | COX-2 Inhibition | [3][12] |

| Neurology | Anticonvulsant, Antipsychotic, Neuroprotective Effects | [2][12] |

Strategic Approaches to the Synthesis of Novel Isoxazoles

The synthesis of isoxazole derivatives can be achieved through various methodologies, with the choice of route often dictated by the desired substitution pattern and the availability of starting materials. Two of the most prominent and versatile methods are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the synthesis from chalcone precursors.

The Power of 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is a powerful and highly convergent method for the synthesis of isoxazoles.[13][14][15][16][17][18] This reaction allows for the rapid construction of the isoxazole ring with a high degree of regioselectivity. The nitrile oxide, a reactive 1,3-dipole, is typically generated in situ from an aldoxime or a hydroximinoyl chloride to avoid its dimerization.

Diagram 1: General Scheme of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

Caption: Workflow of isoxazole synthesis via 1,3-dipolar cycloaddition.

The choice of the oxidizing agent or base for the in situ generation of the nitrile oxide is crucial for the success of the reaction. Common reagents include N-chlorosuccinimide (NCS) followed by a base like triethylamine, or the use of mild oxidants.[15] The regioselectivity of the cycloaddition is governed by both electronic and steric factors of the substituents on the alkyne and the nitrile oxide.

Versatility of Chalcones as Precursors

Chalcones, which are α,β-unsaturated ketones, serve as versatile and readily accessible starting materials for the synthesis of a wide range of heterocyclic compounds, including isoxazoles.[10][19][20][21][22][23] The synthesis of isoxazoles from chalcones typically involves a condensation reaction with hydroxylamine hydrochloride.[20][22][23] This reaction proceeds through the formation of a chalcone oxime intermediate, which then undergoes cyclization to form the isoxazole ring.

The Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone is a common method for preparing the chalcone precursor.[20][22] The reaction conditions for the subsequent cyclization with hydroxylamine can be varied, with both conventional heating and microwave irradiation being employed to promote the reaction.[10][22] Microwave-assisted synthesis offers several advantages, including shorter reaction times, higher yields, and often cleaner reaction profiles, aligning with the principles of green chemistry.[10][22]

Experimental Protocol: Microwave-Assisted Synthesis of a Novel Isoxazole Derivative from a Chalcone

This section provides a detailed, step-by-step protocol for the synthesis of a 3,5-disubstituted isoxazole derivative, starting from a chalcone precursor, utilizing microwave irradiation. This method has been chosen for its efficiency and adherence to green chemistry principles.[10][22]

Step 1: Synthesis of the Chalcone Precursor

-

Reagents and Materials:

-

Substituted acetophenone (1.0 eq)

-

Substituted benzaldehyde (1.0 eq)

-

Ethanol

-

Aqueous sodium hydroxide solution (10-40%)

-

Stirring plate and magnetic stir bar

-

Round bottom flask

-

-

Procedure: a. Dissolve the substituted acetophenone and substituted benzaldehyde in ethanol in a round bottom flask. b. Add the aqueous sodium hydroxide solution dropwise to the stirred mixture at room temperature. c. Continue stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl. e. Collect the precipitated solid by filtration, wash with cold water, and dry. f. Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.

Step 2: Cyclization to the Isoxazole Derivative

-

Reagents and Materials:

-

Synthesized chalcone (1.0 eq)

-

Hydroxylamine hydrochloride (1.2 eq)

-

Sodium acetate or a base like ethanolic sodium hydroxide

-

Ethanol

-

Microwave reactor

-

Microwave-safe reaction vessel with a stir bar

-

-

Procedure: a. In a microwave-safe reaction vessel, combine the chalcone, hydroxylamine hydrochloride, and a base (e.g., sodium acetate or ethanolic NaOH) in ethanol.[20][22] b. Seal the vessel and place it in the microwave reactor. c. Irradiate the mixture at a specified power (e.g., 210 W) and temperature for a short duration (e.g., 10-15 minutes), with continuous stirring.[22] d. Monitor the reaction progress by TLC. e. After completion, cool the reaction vessel to room temperature. f. Pour the reaction mixture into cold water to precipitate the product. g. Collect the solid by filtration, wash with water, and dry. h. Purify the crude isoxazole derivative by recrystallization or column chromatography.

Diagram 2: Experimental Workflow for Isoxazole Synthesis and Characterization

Caption: A comprehensive workflow from synthesis to biological evaluation.

Structural Elucidation and Characterization

The unambiguous determination of the structure and purity of newly synthesized isoxazole compounds is paramount. A combination of spectroscopic and analytical techniques is employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for the structural elucidation of isoxazole derivatives.[24][25][26] The chemical shifts and coupling constants of the protons and carbons provide detailed information about the molecular framework and the substitution pattern on the isoxazole ring.[24][25] Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can be used for complete and unambiguous signal assignments, especially for complex structures.[24]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to confirm their elemental composition through high-resolution mass spectrometry (HRMS).[24][27] The fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

-

X-ray Crystallography: For compounds that can be obtained as single crystals, X-ray crystallography provides the definitive three-dimensional structure.[28][29][30] This technique yields precise information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state, which is crucial for understanding structure-activity relationships.[28]

Future Perspectives and Conclusion

References

-

The recent progress of isoxazole in medicinal chemistry. Bohrium. [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]

-

Microwave-Assisted Facile Synthesis and In vitro Anti-microbial Activities of Some Novel Isoxazole Derivatives via Chalcones. Bentham Science. [Link]

-

Synthesis of hybrid molecules of isoxazole derivatives in search of new anticancer drugs – A review. IJARIIT. [Link]

-

Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors. PubMed. [Link]

-

Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. PMC - NIH. [Link]

-

Isoxazole–Containing drugs with various pharmacological activities. ResearchGate. [Link]

-

Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. PubMed. [Link]

-

The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]

-

Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC - PubMed Central. [Link]

-

A review of isoxazole biological activity and present synthetic techniques. [Link]

-

A review of isoxazole biological activity and present synthetic techniques. [Link]

-

Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. PMC - NIH. [Link]

-

Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry. [Link]

-

Novel isoxazoles: Significance and symbolism. [Link]

-

3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. [Link]

-

The main directions and recent trends in the synthesis and use of isoxazoles. [Link]

-

3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. PMC - NIH. [Link]

-

Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent. Current Trends in Biotechnology and Pharmacy. [Link]

-

Design and synthesis of sinomenine isoxazole derivatives via 1,3-dipolar cycloaddition reaction. Taylor & Francis. [Link]

-

Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica. [Link]

-

Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. Request PDF. [Link]

-

Isoxazole synthesis. Organic Chemistry Portal. [Link]

-

Recent Advances on the Synthesis and Reactivity of Isoxazoles. ResearchGate. [Link]

-

Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. [Link]

-

The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. IRIS Unimore. [Link]

-

The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]

-

Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity. PubMed. [Link]

-

Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry. [Link]

-

(PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. [Link]

-

(PDF) Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. ResearchGate. [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

-

Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. [Link]

-

Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Repozytorium UR. [Link]

-

X-ray crystal structure of ethyl... Download Scientific Diagram. ResearchGate. [Link]

Sources

- 1. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. ijpca.org [ijpca.org]

- 4. Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iris.unimore.it [iris.unimore.it]

- 6. Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. drughunter.com [drughunter.com]

- 8. researchgate.net [researchgate.net]

- 9. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nveo.org [nveo.org]

- 11. researchgate.net [researchgate.net]

- 12. Medicinal Chemistry Perspective of Fused Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. Isoxazole synthesis [organic-chemistry.org]

- 17. researchgate.net [researchgate.net]

- 18. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 19. ijariit.com [ijariit.com]

- 20. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. abap.co.in [abap.co.in]

- 23. derpharmachemica.com [derpharmachemica.com]

- 24. benchchem.com [benchchem.com]

- 25. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 26. repozytorium.ur.edu.pl [repozytorium.ur.edu.pl]

- 27. op.niscpr.res.in [op.niscpr.res.in]

- 28. benchchem.com [benchchem.com]

- 29. benchchem.com [benchchem.com]

- 30. researchgate.net [researchgate.net]

- 31. mdpi.com [mdpi.com]

An In-depth Technical Guide to the In Silico Modeling of 5-(4-Isopropylphenyl)isoxazole-3-carboxylic Acid Interactions

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of interactions involving 5-(4-isopropylphenyl)isoxazole-3-carboxylic acid. Isoxazole derivatives are a well-established class of heterocyclic compounds with a wide array of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2][3] The fusion of the isoxazole core with a substituted phenyl ring presents a scaffold of significant interest for therapeutic development.[4] This document outlines a robust computational workflow, from target identification and ligand preparation to molecular docking, molecular dynamics simulations, and results interpretation. Each section is designed to provide both the theoretical underpinnings and practical, step-by-step protocols for researchers, scientists, and drug development professionals engaged in computational drug discovery.

Introduction: The Rationale for In Silico Modeling

The drug discovery process is a complex, time-consuming, and expensive endeavor.[5] Computational methods, collectively known as in silico modeling, have emerged as indispensable tools to expedite this process by providing valuable insights into the molecular interactions that govern biological activity.[6] For a molecule like 5-(4-isopropylphenyl)isoxazole-3-carboxylic acid, in silico modeling can:

-

Identify and Validate Biological Targets: Predict the protein targets with which the compound is most likely to interact.

-

Elucidate Mechanism of Action: Provide a three-dimensional understanding of how the ligand binds to its target and elicits a biological response.

-

Guide Lead Optimization: Inform the rational design of more potent and selective derivatives by identifying key intermolecular interactions.

-

Prioritize Experimental Studies: Reduce the number of compounds that need to be synthesized and tested in the lab by focusing on those with the most promising computational profiles.[7]

This guide will focus on a multi-faceted in silico approach, integrating pharmacophore modeling, molecular docking, and molecular dynamics simulations to build a comprehensive model of the bioactivity of 5-(4-isopropylphenyl)isoxazole-3-carboxylic acid.

Foundational Knowledge: The Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions.[2] This arrangement confers specific electronic and steric properties that make it a privileged scaffold in medicinal chemistry. The presence of the heteroatoms influences the molecule's ability to participate in various non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are crucial for molecular recognition at the active site of a protein. The biological activities of isoxazole derivatives are diverse, with approved drugs and clinical candidates targeting a range of diseases.[1][2]

The Computational Workflow: A Step-by-Step Guide

A robust in silico investigation follows a logical progression of steps, each building upon the previous one to refine the model and increase the confidence in the predictions.

Caption: A generalized workflow for in silico drug discovery.

Step 1: Target Identification and Preparation

The initial and most critical step is to identify the putative biological target(s) of 5-(4-isopropylphenyl)isoxazole-3-carboxylic acid. Given the known anti-inflammatory properties of many isoxazole derivatives, cyclooxygenase (COX) enzymes are a logical starting point.[1]

Protocol: Target Selection and Preparation

-

Literature and Database Search: Conduct a thorough search of scientific databases (e.g., PubMed, ChEMBL) for studies on the biological activities of structurally similar compounds.

-

Protein Data Bank (PDB) Retrieval: Once a target is selected (e.g., COX-2), download its three-dimensional structure from the RCSB Protein Data Bank ([Link]). For this guide, we will use PDB ID: 1CX2, the structure of human COX-2.

-

Receptor Preparation:

-

Visualization: Open the PDB file in a molecular visualization program such as UCSF Chimera or PyMOL.[8]

-

Cleaning the Structure: Remove all non-essential molecules, including water, co-factors (unless mechanistically required), and any co-crystallized ligands.[7]

-

Adding Hydrogens: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. Ensure correct protonation states for titratable residues at a physiological pH (e.g., 7.4).

-

Assigning Partial Charges: Assign partial charges to each atom using a force field (e.g., AMBER, CHARMM). This is crucial for accurately calculating electrostatic interactions.

-

Saving the Prepared Receptor: Save the cleaned and prepared protein structure in a suitable format for docking, such as PDBQT for AutoDock Vina.

-

Step 2: Ligand Preparation

The accuracy of the docking and simulation results is highly dependent on the quality of the ligand structure.

Protocol: Ligand Preparation

-

2D Structure Generation: Draw the 2D structure of 5-(4-isopropylphenyl)isoxazole-3-carboxylic acid using a chemical drawing tool like ChemDraw or MarvinSketch.

-

3D Structure Generation and Optimization: Convert the 2D structure to a 3D conformation. Perform an initial energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy starting conformation.

-

Ligand Parameterization: For molecular dynamics simulations, it is essential to generate a topology file for the ligand that is compatible with the chosen force field. This can be done using servers like CGenFF for CHARMM or antechamber for AMBER.[9]

-

Saving the Prepared Ligand: Save the prepared ligand in the appropriate format (e.g., PDBQT for docking, MOL2 for parameterization).

Step 3: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[10][11] The primary outputs are the binding pose and a scoring function that estimates the binding affinity.[7]

Protocol: Molecular Docking with AutoDock Vina

-

Grid Box Definition: Define a three-dimensional grid box that encompasses the active site of the receptor. The size and center of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.

-

Running the Docking Simulation: Execute the docking calculation using a program like AutoDock Vina. The software will systematically explore different conformations of the ligand within the grid box and score them based on the predicted binding energy.

-

Analysis of Docking Poses: Visualize the top-ranked docking poses in the context of the receptor's active site. Analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein residues.[12]

Interpreting Docking Scores:

The docking score is an estimation of the binding free energy (ΔG), typically in kcal/mol.[13] More negative values indicate a stronger predicted binding affinity.[13][14]

| Docking Score (kcal/mol) | Predicted Binding Affinity |

| > -6.0 | Weak |

| -7.0 to -9.0 | Moderate |

| < -9.0 | Strong |

Note: These are general guidelines, and the interpretation can vary depending on the specific system and software used.[13]

Step 4: Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding event, molecular dynamics simulations introduce flexibility and allow for the observation of the dynamic behavior of the protein-ligand complex over time.[15][16]

Caption: A typical workflow for setting up an MD simulation.

Protocol: MD Simulation with GROMACS

-

System Preparation:

-

Combine Protein and Ligand: Create a complex of the protein and the best-ranked docked pose of the ligand.[9]

-

Define the Simulation Box: Place the complex in a periodic box of a defined shape (e.g., cubic, dodecahedron).

-

Solvation: Fill the simulation box with water molecules (e.g., TIP3P water model).[16]

-

Adding Ions: Add ions (e.g., Na+, Cl-) to neutralize the system and to mimic a physiological salt concentration.

-

-

Energy Minimization: Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.[17]

-

Equilibration:

-

NVT Ensemble (Constant Number of Particles, Volume, and Temperature): Gradually heat the system to the desired temperature while keeping the volume constant.[18][19]

-

NPT Ensemble (Constant Number of Particles, Pressure, and Temperature): Equilibrate the pressure of the system while maintaining a constant temperature.[18][19]

-

-

Production MD: Run the simulation for a desired length of time (e.g., 100 nanoseconds) to generate a trajectory of the system's dynamics.[19]

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Analyze the RMSD of the protein backbone and the ligand to assess the stability of the simulation.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.

-

Interaction Analysis: Analyze the persistence of key interactions (e.g., hydrogen bonds) between the ligand and the protein over the course of the simulation.

-

Advanced Concepts: Pharmacophore Modeling

Pharmacophore modeling is a powerful technique used in the early stages of drug discovery to identify the essential three-dimensional arrangement of molecular features required for biological activity.[5][6][20] A pharmacophore model can be generated based on the structure of a known active ligand (ligand-based) or the structure of the target's active site (structure-based).

Applications of Pharmacophore Modeling:

-

Virtual Screening: Rapidly screen large compound libraries to identify molecules that match the pharmacophore model.[5][21]

-

Ligand Profiling: Predict the potential targets and off-target effects of a compound.[6]

-

ADMET Prediction: Develop models to predict the absorption, distribution, metabolism, excretion, and toxicity properties of molecules.[21]

Conclusion and Future Directions

The in silico modeling of 5-(4-isopropylphenyl)isoxazole-3-carboxylic acid interactions provides a robust and efficient approach to understanding its potential as a therapeutic agent. The methodologies outlined in this guide, from target identification to molecular dynamics simulations, offer a comprehensive framework for generating testable hypotheses and guiding further experimental work. Future directions in this field will likely involve the integration of machine learning and artificial intelligence to enhance the predictive power of these models and to accelerate the discovery of novel isoxazole-based therapeutics.[6]

References

- GROMACS Tutorials. (n.d.).

- Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 749–762.

- How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2025, August 12). YouTube.

- Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex.

- Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. (2021, June 25). DergiPark.

- Sabe, V. T., & Schmidt, B. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Future Medicinal Chemistry, 6(16), 1767–1782.

- What is the role of pharmacophore in drug design? (2025, May 21). Patsnap Synapse.

- How to interprete and analyze molecular docking results? (2024, September 19). ResearchGate.

- IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN. (n.d.). RASA Life Sciences.

- Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. (2020, July 12).

- Protocol for Molecular Dynamics Simulations of Proteins. (2016, December 5).

- GROMACS Protein Ligand Complex Simulations. (n.d.).

- Lemkul, J. A. (n.d.). Protein-Ligand Complex - MD Tutorials.

- In Silico Modeling of 2H-Isoxazolo[4,5-B]indole Interactions: A Technical Guide. (n.d.). Benchchem.

- Interpretation of Molecular docking results? (2023, December 5). ResearchGate.

- Molecular Dynamics (MD) Simulations, step by step protocol. (2018, February 3).

- Protocol for MD simulations. (2023, September 24).

- Molecular Dynamics Simulation of the p53 N-terminal peptide. (n.d.). Bonvin Lab.